5H-Cyclopenta[C]pyridine
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Overview
Description
5H-Cyclopenta[C]pyridine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One effective method for synthesizing this compound derivatives involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
Manganese-Catalyzed Oxidation: Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the manganese-catalyzed oxidation mentioned earlier.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents can be used in substitution reactions.
Major Products:
Oxidation: 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
5H-Cyclopenta[C]pyridine and its derivatives have been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[C]pyridine derivatives often involves their interaction with specific molecular targets. For example, as corrosion inhibitors, these compounds adsorb onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the specific derivative and conditions .
Comparison with Similar Compounds
2,3-Cyclopentenopyridine: A closely related compound with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another similar compound that shares the cyclopentane-pyridine fusion.
Uniqueness: 5H-Cyclopenta[C]pyridine stands out due to its specific fusion of the cyclopentane and pyridine rings, which imparts unique chemical and physical properties. Its derivatives exhibit a wide range of biological activities and industrial applications, making it a versatile compound in scientific research .
Properties
CAS No. |
270-60-0 |
---|---|
Molecular Formula |
C8H7N |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H7N/c1-2-7-4-5-9-6-8(7)3-1/h1,3-6H,2H2 |
InChI Key |
MABMYMRINJOUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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